![molecular formula C23H21N5S B307244 N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine](/img/structure/B307244.png)
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine, also known as BPT, is a compound that has gained significant attention in the scientific community due to its potential application in various fields. BPT is a heterocyclic compound that contains a thiazolidine ring and an imine group. The compound is synthesized through a simple and efficient method, which makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine is not fully understood, but it is believed to interact with various biological targets, such as enzymes and receptors. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has been shown to inhibit the activity of various enzymes, such as cholinesterases, which are involved in the regulation of neurotransmitters in the brain. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has also been shown to interact with various receptors, such as dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has been shown to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, such as cancer and neurodegenerative disorders. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has several advantages for lab experiments, such as its simple and efficient synthesis method, its stability under various conditions, and its potential application in various fields. However, N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine also has some limitations, such as its limited solubility in water, which may affect its bioavailability and its potential toxicity, which needs to be further investigated.
Orientations Futures
There are several future directions for the research on N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine, such as its potential application in drug discovery, its use as a biomarker for various diseases, and its potential application in the development of electronic devices. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine can be used as a scaffold for the synthesis of various compounds that can be screened for their potential therapeutic activity. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine can also be used as a biomarker for various diseases, such as Alzheimer's disease, which is characterized by the accumulation of amyloid beta plaques in the brain. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine can be used as a fluorescent probe for the detection of amyloid beta plaques, which can aid in the diagnosis and treatment of Alzheimer's disease. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine can also be used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices.
Conclusion:
In conclusion, N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine is a promising compound that has gained significant attention in the scientific community due to its potential application in various fields. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine is synthesized through a simple and efficient method and has been extensively studied for its potential application in catalysis, organic electronics, and biomedical research. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has several advantages for lab experiments, such as its stability under various conditions and its potential application in various fields. However, N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine also has some limitations, such as its limited solubility in water and its potential toxicity, which needs to be further investigated. There are several future directions for the research on N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine, such as its potential application in drug discovery, its use as a biomarker for various diseases, and its potential application in the development of electronic devices.
Méthodes De Synthèse
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine can be synthesized through the condensation reaction between 4,5-diamino-1,3-thiazole-2-thiol and 4-(dimethylamino)benzaldehyde. The reaction is carried out in the presence of acetic acid as a catalyst under reflux conditions. The resulting product is purified through recrystallization in ethanol to obtain pure N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine.
Applications De Recherche Scientifique
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has been extensively studied for its potential application in various fields, such as catalysis, organic electronics, and biomedical research. In catalysis, N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has been used as a ligand for various transition metal complexes, which have shown excellent catalytic activity in various organic transformations. In organic electronics, N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices.
Propriétés
Nom du produit |
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine |
|---|---|
Formule moléculaire |
C23H21N5S |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)phenyl]imino-N-phenyl-5-phenylimino-1,3-thiazol-4-amine |
InChI |
InChI=1S/C23H21N5S/c1-28(2)20-15-13-19(14-16-20)26-23-27-21(24-17-9-5-3-6-10-17)22(29-23)25-18-11-7-4-8-12-18/h3-16H,1-2H3,(H,24,26,27) |
Clé InChI |
ZVDZXGJOEJSOLX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2N=C(C(=NC3=CC=CC=C3)S2)NC4=CC=CC=C4 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=C2N=C(C(=NC3=CC=CC=C3)S2)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



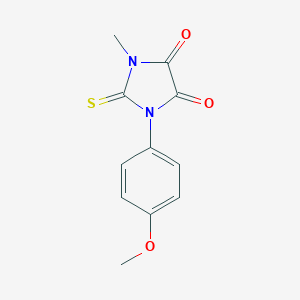
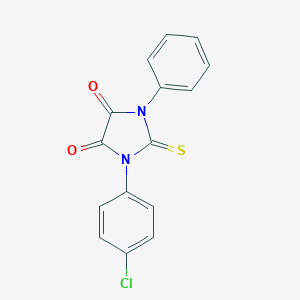
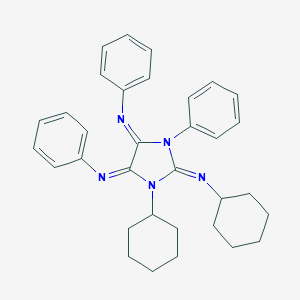
![1,3-Bis(4-methylphenyl)-4,5-bis[(4-methylphenyl)imino]imidazolidin-2-one](/img/structure/B307170.png)
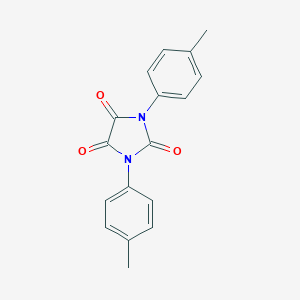
![1-[4-(Dimethylamino)phenyl]-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione](/img/structure/B307173.png)

![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307175.png)
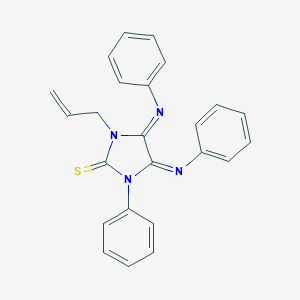
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-(phenylsulfonyl)imidazolidine-2-thione](/img/structure/B307178.png)
![[4,5-Bis[(4-methoxyphenyl)imino]-3-phenyl-2-sulfanylidene-1-imidazolidinyl]-(4-chlorophenyl)methanone](/img/structure/B307179.png)
![1-(4-Chlorobenzoyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307180.png)
![1-(4-Bromophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307182.png)
![1-(4-Chlorobenzoyl)-3-(4-methylphenyl)-4,5-bis[(4-methylphenyl)imino]imidazolidine-2-thione](/img/structure/B307183.png)